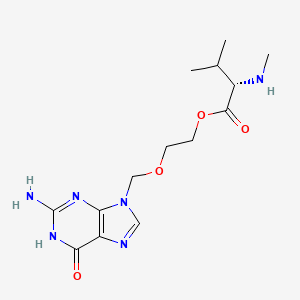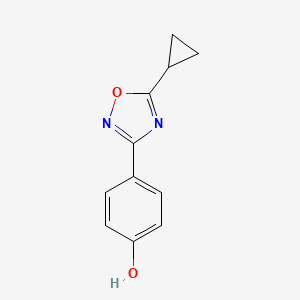
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Overview
Description
“4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” is a chemical compound with the molecular formula C11H10N2O2 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” consists of a phenol group attached to an oxadiazole ring, which is further substituted with a cyclopropyl group . The exact mass of the molecule is 202.074227566 g/mol .Physical And Chemical Properties Analysis
“4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 59.2 Ų and a complexity of 225 .Scientific Research Applications
Conformational Analysis and Crystallography
- A study by Shishkina et al. (2020) on a similar compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, focused on its potential biological activity and polymorphic forms. They observed identical molecular conformations in both structures despite low energy differences between possible conformers, highlighting the significance of conformational analysis in crystallography and drug design (Shishkina et al., 2020).
Organic Light Emitting Diodes (OLEDs)
- Jin et al. (2014) developed iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, contributing to the field of OLEDs. Their study demonstrated the potential of such complexes in improving the efficiency and stability of OLEDs (Jin et al., 2014).
Apoptosis Induction and Anticancer Activity
- Zhang et al. (2005) identified a 1,2,4-oxadiazole derivative as a novel apoptosis inducer, showcasing its selective activity against certain cancer cell lines. Their findings emphasize the role of 1,2,4-oxadiazole derivatives in developing new anticancer agents (Zhang et al., 2005).
Antibacterial Properties
- A study by Kakanejadifard et al. (2013) on Schiff base compounds containing 1,2,5-oxadiazol demonstrated their antibacterial activities against certain bacteria, indicating the potential of 1,2,4-oxadiazol derivatives in antibacterial drug development (Kakanejadifard et al., 2013).
Tubulin Inhibition and Anticancer Agents
- Ahsan et al. (2020) synthesized oxadiazoles with anticancer and antioxidant activities, highlighting the potential of these compounds in cancer therapy and drug design (Ahsan et al., 2020).
Inflammation and Dual Inhibition
- Unangst et al. (1992) prepared 1,2,4-oxadiazoles and thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating their potential in anti-inflammatory therapies (Unangst et al., 1992).
Future Directions
The future directions for “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” could involve further exploration of its synthesis, characterization, and potential biological activities. As oxadiazole derivatives have shown promise in various areas of medicinal chemistry, this compound could be a potential candidate for further study .
properties
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-3-7(4-6-9)10-12-11(15-13-10)8-1-2-8/h3-6,8,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHSGHQGRLQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
CAS RN |
1038982-05-6 | |
| Record name | 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
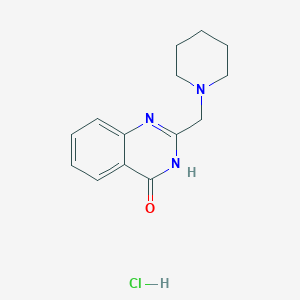

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
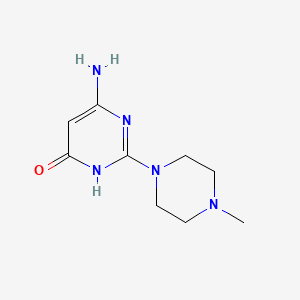
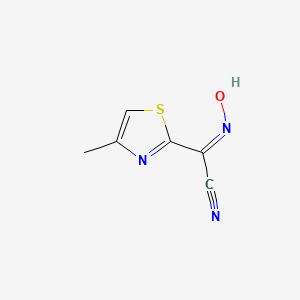
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)
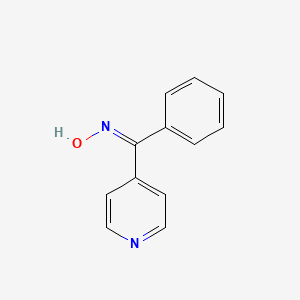
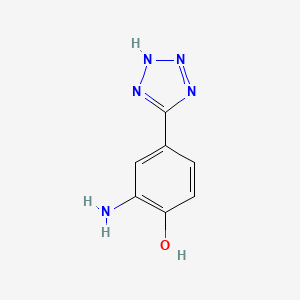
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)

